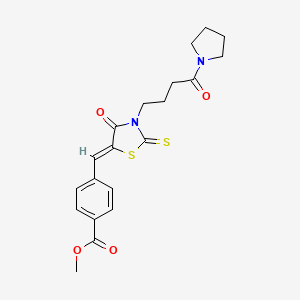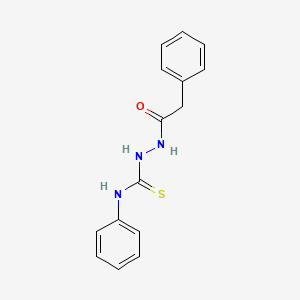
N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-phenyl-2-(phenylacetyl)hydrazinecarbothioamides involves reactions between phenylhydrazine and isothiocyanates, employing methods such as stirring at room temperature, microwave irradiation, or mechanochemical grinding. These techniques have yielded compounds with significant tyrosinase inhibition capabilities, showcasing their potential in melanoma development inhibition (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been detailed through various analyses, including single-crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis. These studies have provided insights into their stability, interactions, and charge transfer characteristics (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
N-phenyl-2-(phenylacetyl)hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings and demonstrating diverse biological activities. These reactions are characterized by their reactants, conditions, and the resulting compounds' structural features, which have been comprehensively analyzed using spectral techniques including IR, NMR, and mass spectrometry (Aly et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, have been examined to understand their behavior in different environments. These studies contribute to the fundamental knowledge required for the practical application of these compounds in various fields (Jayakumar et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, have been a focus of research. Studies on the binding of these compounds with DNA and proteins, their antimicrobial activities, and their potential as sensors or probes highlight their versatility and potential for application in various scientific and technological areas (Farghaly et al., 2020).
科学的研究の応用
DNA Binding and Antimicrobial Activity
N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been synthesized and studied for their DNA binding properties. Research by Farghaly et al. (2020) demonstrated that certain derivatives show intercalation binding mode with single-stranded DNA, indicating potential antimicrobial and anti-cancer activities (Farghaly et al., 2020).
Fluorescent Probe for Iron
This compound has been investigated as a fluorescent sensor for Fe(III) in aqueous solutions. Casanueva Marenco et al. (2012) found that it exhibits selectivity for Fe(III) and displays a concentration-dependent increase in emission, making it a useful tool for detecting iron (Casanueva Marenco et al., 2012).
Anticonvulsant Evaluation
Tripathi et al. (2012) synthesized and evaluated this compound derivatives for anticonvulsant activity, finding some derivatives effective in seizure models, indicating potential in epilepsy treatment (Tripathi et al., 2012).
Inhibition of Cancer Cell Growth
Pakhontsu et al. (2014) reported that coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives inhibited the growth and propagation of human leukemia cells, suggesting potential therapeutic applications in cancer treatment (Pakhontsu et al., 2014).
Corrosion Inhibition
Ebenso et al. (2010) explored the use of thiosemicarbazides as corrosion inhibitors for mild steel in acidic media, revealing their potential in materials science for protecting metals against corrosion (Ebenso et al., 2010).
Tyrosinase Inhibition and Interaction with HSA
Sousa-Pereira et al. (2018) investigated a series of N-aryl-2-phenyl-hydrazinecarbothioamides as inhibitors of tyrosinase, an enzyme linked to melanoma development. These compounds showed promise as both inhibitors and in binding with human serum albumin (Sousa-Pereira et al., 2018).
特性
IUPAC Name |
1-phenyl-3-[(2-phenylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(11-12-7-3-1-4-8-12)17-18-15(20)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJYOVFEYXZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
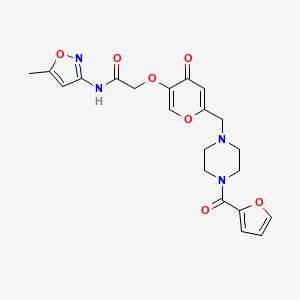
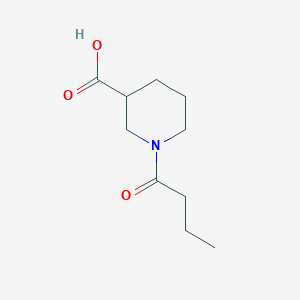




![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)
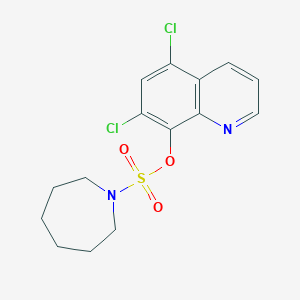
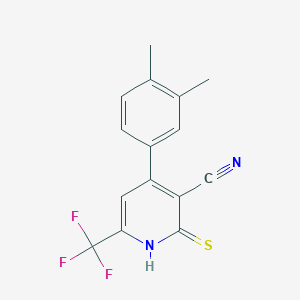
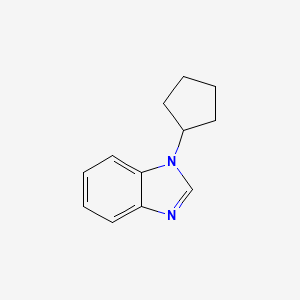
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)
